3-(Trifluoromethoxy)isatoic anhydride
Overview
Description
3-(Trifluoromethoxy)isatoic anhydride is an organic compound with the molecular formula C9H4F3NO4 and a molecular weight of 247.13 g/mol It is a derivative of isatoic anhydride, featuring a trifluoromethoxy group at the third position of the aromatic ring
Mechanism of Action
Target of Action
Isatoic anhydride derivatives are known to be building blocks for the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
It’s known that isatoic anhydride derivatives can be used in the synthesis of various nitrogen-containing heterocyclic structures . The trifluoromethoxy group has unique features that make CF3O-containing compounds more accessible .
Biochemical Pathways
The compound’s role in the synthesis of nitrogen-containing heterocyclic structures suggests it may influence related biochemical pathways .
Result of Action
Its role in the synthesis of nitrogen-containing heterocyclic structures suggests it may have significant effects at the molecular level .
Action Environment
The trifluoromethoxy group has unique features that may influence the compound’s action under specific environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of isatoic anhydride with trifluoromethoxy-containing reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)isatoic anhydride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)isatoic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(Trifluoromethoxy)isatoic anhydride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Isatoic anhydride: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Trifluoromethoxybenzene: Shares the trifluoromethoxy group but differs in the overall structure and applications.
Properties
IUPAC Name |
8-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-5-3-1-2-4-6(5)13-8(15)16-7(4)14/h1-3H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDLMPWJVUYEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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